REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH2:17]Cl.[CH3:20][O:21][C:22](=[O:35])[CH2:23][NH:24][S:25]([C:28]1[CH:33]=[CH:32][C:31]([CH3:34])=[CH:30][CH:29]=1)(=[O:27])=[O:26].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH2:17][N:24]([CH2:23][C:22]([O:21][CH3:20])=[O:35])[S:25]([C:28]1[CH:29]=[CH:30][C:31]([CH3:34])=[CH:32][CH:33]=1)(=[O:27])=[O:26] |f:2.3.4,5.6|
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Name
|
|
Quantity
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17.8 g
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Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1)OC1=CC=CC=C1)CCl)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
15.65 g
|
Type
|
reactant
|
Smiles
|
COC(CNS(=O)(=O)C1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
17.78 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
964 mg
|
Type
|
reactant
|
Smiles
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[Na+].[I-]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 50° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooled
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Type
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CUSTOM
|
Details
|
reaction mixture
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Type
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CUSTOM
|
Details
|
was partitioned between EtOAc and water
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Type
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WASH
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Details
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The organic layer was washed with water (2×) and brine
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Type
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DRY_WITH_MATERIAL
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Details
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It was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crude residue was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)OC1=CC=CC=C1)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.8 mmol | |
AMOUNT: MASS | 14.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |